(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, an acrylamide group, and an ester functional group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters, including this compound, are utilized in various chemical reactions, such as catalytic protodeboronation . This process involves a radical approach, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
The compound’s involvement in the protodeboronation process suggests it may play a role in various organic synthesis pathways .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s bioavailability.
Result of Action
Given its potential role in various organic synthesis pathways, it may contribute to the formation of new compounds or the modification of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which this compound is a part of, is considerably accelerated at physiological pH . Therefore, the compound’s action may vary depending on the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Acrylamide Group: The acrylamide group can be introduced through a Michael addition reaction, where an acrylamide derivative reacts with the thiophene ring.
Esterification: The ester functional group can be introduced through an esterification reaction involving an alcohol and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the isopropoxyphenyl group with the cyano group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester and acrylamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted esters or amides.
Scientific Research Applications
(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-ethyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
- (E)-ethyl 2-(2-cyano-3-(2-ethoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
Uniqueness
(E)-ethyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-6-27-22(26)19-14(4)15(5)29-21(19)24-20(25)17(12-23)11-16-9-7-8-10-18(16)28-13(2)3/h7-11,13H,6H2,1-5H3,(H,24,25)/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNFJCLAVDQPSL-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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